4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile
Overview
Description
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile is a versatile chemical compound with the molecular formula C11H11NO. It is known for its unique structure, which includes a hydroxyl group and a nitrile group attached to a tetrahydronaphthalene ring.
Preparation Methods
The synthesis of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as naphthalene derivatives.
Reaction Conditions: The key steps include the introduction of a hydroxyl group and a nitrile group to the tetrahydronaphthalene ring. This can be achieved through various organic reactions, including nitration, reduction, and hydroxylation.
Industrial Production: Industrial production methods may involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile undergoes several types of chemical reactions:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The compound can undergo substitution reactions where the hydroxyl or nitrile groups are replaced by other functional groups.
Common Reagents and Conditions: Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile can be compared with other similar compounds:
Similar Compounds: Compounds such as 5,6,7,8-tetrahydronaphthalene-1-carboxylic acid and 5,6,7,8-tetrahydro-2-naphthylamine share structural similarities.
Properties
IUPAC Name |
4-hydroxy-5,6,7,8-tetrahydronaphthalene-1-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c12-7-8-5-6-11(13)10-4-2-1-3-9(8)10/h5-6,13H,1-4H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUIKASWEAWENED-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C=CC(=C2C1)C#N)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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